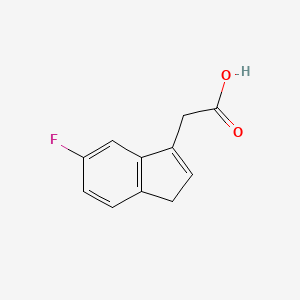

2-(5-Fluoro-1H-inden-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-3H-inden-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h2-4,6H,1,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPIKTXRSSYELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=C1C=CC(=C2)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 5 Fluoro 1h Inden 3 Yl Acetic Acid and Analogues

Retrosynthetic Approaches to the 1H-Indene Core Structure

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical, imaginary steps known as disconnections. researchgate.netnih.gov Applying this methodology to the 1H-indene core of 2-(5-fluoro-1H-inden-3-yl)acetic acid reveals several viable synthetic pathways.

A primary disconnection targets the bond between the indene (B144670) ring and the acetic acid side chain (C3-Cα bond). This leads to a key intermediate, 5-fluoro-1H-indene, and a two-carbon synthon for the acid side chain. A more fundamental approach involves disconnections within the fused ring system itself. The most common strategy for constructing the indene core involves an intramolecular Friedel-Crafts acylation. This retrosynthetic step breaks one of the C-C bonds of the five-membered ring, leading back to a phenylpropionic acid derivative. For the target molecule, this precursor would be 3-(4-fluorophenyl)-2-methylpropionic acid. core.ac.uk This precursor can be further simplified by disconnecting the C2-C3 bond, leading to 4-fluorobenzyl chloride and diethyl methylmalonate, both readily available starting materials. core.ac.uk This strategic breakdown provides a linear and convergent approach to the core structure, starting from simple aromatic and aliphatic precursors.

Stereocontrolled Functionalization for Acetic Acid Side Chain Introduction

The introduction of the acetic acid side chain at the C3 position of the indene nucleus is a critical step in the synthesis. A widely used method begins with a 5-fluoro-indanone precursor. This ketone undergoes a condensation reaction, such as a Knoevenagel condensation, with a reagent that can provide the two-carbon acid chain, for example, cyanoacetic acid or its esters. thieme-connect.com This reaction typically yields an indenylidene acetonitrile (B52724) intermediate. orgsyn.orgnih.gov Subsequent hydrolysis of the nitrile group under acidic or basic conditions furnishes the desired acetic acid moiety. nih.gov

While the final product, this compound, is achiral, the synthesis of chiral derivatives is of significant interest in medicinal chemistry. Stereocontrol can be introduced during the synthesis of analogues. For instance, if the intermediate indenylideneacetic acid (formed after condensation) is subjected to an asymmetric reduction of the exocyclic double bond, a chiral center can be created at the α-carbon of the resulting indane acetic acid. This can be achieved using chiral catalysts or reagents, thus providing access to enantiomerically enriched analogues. The development of stereocontrolled methods for creating such derivatives is an active area of research.

Regioselective Introduction of the Fluoro Moiety

The precise placement of the fluorine atom at the C5 position of the indene ring is crucial for the molecule's properties. Synthetic strategies must address the challenge of regioselectivity in electrophilic aromatic substitution. Two primary approaches are employed: utilizing a pre-fluorinated starting material or performing a late-stage fluorination.

The most common and reliable method involves starting with an aromatic precursor that already contains the fluorine atom at the desired position. For instance, the synthesis can begin with 3-(3-fluorophenyl)propanoic acid. An intramolecular Friedel-Crafts cyclization of this compound, often promoted by strong acids like chlorosulfonic acid or polyphosphoric acid (PPA), leads directly to 5-fluoro-1-indanone. beilstein-journals.orgrsc.org The regioselectivity is dictated by the directing effects of the fluoro and alkyl chain substituents on the aromatic ring.

Alternatively, late-stage fluorination offers a more convergent approach. A notable example is the stereoselective, catalytic, tandem transformation of α,β-unsaturated arylketones. This reaction proceeds via a Nazarov cyclization followed by an electrophilic fluorination sequence, catalyzed by copper(II) triflate in the presence of N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org This method allows for the direct and regioselective installation of the fluorine atom onto a pre-formed indanone core. rsc.orgd-nb.info

Table 1: Methodologies for Regioselective Synthesis of 5-Fluoro-1-indanone

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Intramolecular Friedel-Crafts Cyclization | 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic Acid or PPA | Utilizes a pre-fluorinated precursor; high regioselectivity. beilstein-journals.orgchemicalbook.com |

| Nazarov Cyclization / Electrophilic Fluorination | α,β-Unsaturated Arylketone | Cu(OTf)₂, N-Fluorobenzenesulfonimide (NFSI) | Late-stage fluorination; tandem one-pot reaction. rsc.org |

Catalytic Strategies in Indene Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, atom economy, and selectivity. The synthesis of the indene core has benefited significantly from the development of transition metal-catalyzed reactions, particularly annulations and C-H functionalization strategies.

Transition metal-catalyzed annulation reactions provide powerful tools for constructing the indene framework from simpler precursors. For example, rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes can produce indene derivatives in high yields. beilstein-journals.org Similarly, palladium-catalyzed annulation of functionalized (E)-3-(2-bromophenyl)acrylaldehyde with internal alkynes offers access to a diverse range of functionalized indenes. bohrium.com Cobalt(III)-carbene radical approaches have also been developed for the catalytic synthesis of substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones, which proceeds via a controlled radical ring-closure process. nih.gov

C-H functionalization has emerged as a highly atom-economical strategy. chemicalbook.comnih.gov Ruthenium(II)-catalyzed cascade annulations of aromatic aldehydes with acrylates can construct the indene frame in one pot. bohrium.com These reactions often proceed through a directing-group-assisted C-H bond activation, followed by insertion of a coupling partner and subsequent cyclization. These catalytic methods offer significant advantages over classical approaches by reducing the number of synthetic steps and minimizing pre-functionalization of starting materials. bohrium.com

Table 2: Selected Catalytic Strategies for Indene Core Synthesis

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Rhodium(I) | Annulation | 2-(chloromethyl)phenylboronic acid, Alkyne | beilstein-journals.org |

| Palladium(II) Acetate (B1210297) | Annulation | 2-aryl-1,3-indandiones, Alkynes | bohrium.com |

| Ruthenium(II) | C-H/C-H Annulation | 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones, Allyl alcohol | bohrium.com |

| Cobalt(II) Complex | Carbene Insertion | o-cinnamyl N-tosyl hydrazones | nih.gov |

Total Synthesis of Complex Natural Products Featuring the 5-Fluoro-1H-inden-3-ylacetic acid Scaffold

The this compound scaffold is a synthetic motif, primarily explored and developed within the realm of medicinal chemistry due to its structural relationship with pharmaceuticals like Sulindac (B1681787). Organofluorine compounds are exceedingly rare in nature, especially complex secondary metabolites. acs.org While simple molecules like fluoroacetic acid have been identified as natural toxins in certain plant species, the specific, intricate structure of 5-fluoro-1H-inden-3-ylacetic acid has not been reported as a constituent of a complex natural product. acs.org Consequently, there are no known total syntheses aimed at producing natural products that feature this particular scaffold. The focus of synthetic efforts has been on the preparation of the compound itself and its analogues for pharmacological evaluation.

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug development. While the parent compound is achiral, the asymmetric synthesis of its chiral derivatives, where stereocenters are introduced on the indene core, is a significant synthetic objective. Recent advances in asymmetric catalysis have provided several effective methods for accessing enantiomerically enriched indene and indane derivatives.

One powerful strategy involves the use of chiral Brønsted acids. Catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a BINOL-derived chiral N-triflyl phosphoramide (B1221513) can generate chiral 1-aminoindenes in good yields and with high enantioselectivities (up to 97% ee). nih.govbohrium.com This method establishes a chiral center at the C1 position.

Transition metal catalysis also offers robust solutions. Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives can produce 2-arylindanes with high enantioselectivity. acs.org This reaction proceeds through a 1,4-rhodium shift mechanism and effectively creates a stereocenter at the C2 position of the indane ring. acs.org Furthermore, chiral auxiliaries have been employed to facilitate the asymmetric synthesis of 1,2,3-substituted indenes, providing another avenue for controlling the stereochemical outcome of these valuable scaffolds.

Table 3: Methods for Asymmetric Synthesis of Chiral Indene/Indane Derivatives

| Method | Catalyst/Reagent | Position of Chirality | Key Features |

|---|---|---|---|

| Asymmetric Iminium Ion Cyclization | Chiral Brønsted Acid (N-triflyl phosphoramide) | C1 | Forms chiral 1-aminoindenes with high enantioselectivity. nih.govbohrium.com |

| Asymmetric Arylboron Addition | Rhodium Complex with Chiral Ligand | C2 | Adds aryl groups to the C2 position of indenes to form chiral indanes. acs.org |

Chemical Transformations and Derivatization of 2 5 Fluoro 1h Inden 3 Yl Acetic Acid

Synthesis of Carboxylic Acid Functional Group Derivatives

The acetic acid side chain is a versatile handle for derivatization, enabling the formation of esters, amides, hydrazides, and other related functional groups.

Esterification Reactions and Ester Analogue Synthesis

The carboxylic acid group of indene (B144670) acetic acid derivatives can be readily converted to its corresponding esters through standard esterification protocols. One documented method involves the Fischer esterification of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid. This reaction is typically carried out by refluxing the carboxylic acid in an excess of an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. mdpi.comijirset.com This process yields the corresponding methyl ester, Methyl-5-fluoro-2-methyl-1H-3-indenylacetate, which can serve as a precursor for further derivatization. mdpi.comijirset.com

The general reaction is as follows:

Reactants : 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid, Methanol (excess)

Catalyst : Sulfuric acid (catalytic amount)

Condition : Reflux

Product : Methyl-5-fluoro-2-methyl-1H-3-indenylacetate mdpi.comijirset.com

This esterification is a crucial step in multi-step syntheses, often preceding reactions like hydrazinolysis to form hydrazides. mdpi.comijirset.com

Amide and Hydrazide Formation (e.g., 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetohydrazide and its derivatives)

The synthesis of amides and hydrazides from 2-(5-fluoro-1H-inden-3-yl)acetic acid derivatives is a key strategy for creating new chemical entities. The formation of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide is achieved through a two-step process. First, the parent carboxylic acid is converted to its methyl ester, as described in the previous section. Subsequently, the methyl ester undergoes hydrazinolysis by reacting with hydrazine (B178648) hydrate (B1144303) in a methanolic solution to yield the desired acetohydrazide. mdpi.comijirset.com

This acetohydrazide is a versatile intermediate that can be further functionalized. For instance, it can react with various electrophilic reagents to form a range of N'-substituted derivatives. mdpi.comijirset.com Research has shown that reacting the hydrazide with simple carboxylic acids like formic acid or acetic acid at room temperature leads to the formation of N'-acyl-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazides in high yields. ijirset.com

| Reactant for Hydrazide Derivatization | Reagent | Product | Yield (%) | Melting Point (°C) |

| 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | Formic acid | N'-formyl-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | 88 | 194-196 |

| 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | Acetic acid | N'-acetyl-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | 86 | 204-206 |

Data sourced from scientific literature. ijirset.com

Furthermore, the hydrazide can react with more complex electrophiles, such as 4-Ethyl-2,3-dioxo-piperazine-1-carbonylchloride and 2-bromomethylbenzoate, in the presence of a base like triethylamine, to produce more elaborate structures. mdpi.com

Conversion to Nitriles and Other Carbonyl Derivatives

The synthesis of nitrile derivatives, such as 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile, has been reported as part of the synthesis of sulindac (B1681787) and its impurities. ijirset.comresearchgate.net One synthetic route involves the condensation of 6-fluoro-2-methylindanone with cyanoacetic acid in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid in toluene. google.com The resulting intermediate is then hydrolyzed with potassium hydroxide (B78521) to yield the corresponding carboxylic acid. ijirset.comnih.gov While this represents a method to construct the indenylacetonitrile structure, it does not proceed directly from the pre-formed this compound. Direct conversion of the carboxylic acid to the nitrile would typically involve conversion to a primary amide followed by dehydration.

Modifications of the Indene Ring System

The indene ring is an aromatic system that can undergo various modifications, including substitution reactions on the benzene (B151609) ring and functionalization of the five-membered cyclopentene (B43876) ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the this compound molecule is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the alkylacetic acid side chain attached to the five-membered ring.

Fluorine : As a halogen, fluorine is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com However, it is also a deactivating group due to its high electronegativity, which withdraws electron density from the ring, making the reaction slower than with unsubstituted benzene. masterorganicchemistry.com

Alkyl Side Chain : The indenylacetic acid moiety as a whole can be considered an alkyl-type substituent on the benzene ring. Alkyl groups are generally activating and ortho-, para-directing. masterorganicchemistry.com

In this compound, the fluorine is at the 5-position. Therefore, it would direct incoming electrophiles to the 4- and 6-positions. The alkyl portion of the indene ring is fused at positions 3a and 7a, and it directs to its own ortho and para positions (positions 4 and 6). In this case, the directing effects of both groups are synergistic, strongly favoring substitution at the C4 and C6 positions of the indene ring.

Nucleophilic aromatic substitution (NAS) on the benzene ring is less common unless the ring is activated by strong electron-withdrawing groups. youtube.comnih.gov In the case of this compound, the fluorine atom could potentially act as a leaving group in an NAS reaction. However, this would require the presence of potent electron-withdrawing groups (like a nitro group) ortho or para to the fluorine to sufficiently activate the ring for nucleophilic attack. youtube.comnih.govresearchgate.net

Functionalization of the Five-Membered Ring

The five-membered ring of the indene system possesses unique reactivity. The methylene (B1212753) group at the C1 position is particularly acidic due to the formation of a stable, aromatic indenyl anion upon deprotonation. researchgate.net This acidity allows for functionalization at this position.

A key reaction is the condensation with aldehydes and ketones. For instance, 5-fluoro-2-methyl-3-indenylacetic acid undergoes condensation with p-methylthiobenzaldehyde in the presence of a strong base like sodium methoxide. google.com The base deprotonates the C1 position, generating a nucleophilic indenyl anion that attacks the aldehyde, ultimately forming a benzylidene-substituted indene. This reaction is a critical step in the synthesis of the anti-inflammatory drug Sulindac. google.com

| Reaction Type | Reactants | Base/Catalyst | Product |

| Condensation | 5-fluoro-2-methyl-3-indenylacetic acid, p-methylthiobenzaldehyde | Sodium methoxide | 5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid |

Data sourced from patent literature. google.com

Other transformations of the indene skeleton include bromination, which can lead to di- and tri-substituted indane derivatives, providing a pathway to further functionalization of the five-membered ring. researchgate.net More advanced skeletal editing techniques, such as photoredox-enabled carbon-atom insertion, can expand the indene's five-membered ring into a six-membered ring, converting the indene scaffold into a substituted naphthalene. nih.govnih.govresearchgate.net

Ring Expansion and Contraction Methodologies

While specific examples of ring expansion and contraction directly on the this compound molecule are not extensively documented in publicly available literature, established organic synthesis methods can be hypothetically applied to its indene core. These transformations are valuable for creating novel carbocyclic frameworks that may exhibit altered physicochemical and biological properties.

Ring Expansion:

One potential strategy for expanding the five-membered cyclopentene ring of the indene system to a six-membered ring would be through a Tiffeneau-Demjanov-type rearrangement. This would first require the conversion of the acetic acid side chain to a primary amine adjacent to the ring. For instance, the carboxylic acid could be converted to an amide, followed by a Hofmann rearrangement to yield an aminomethyl group at the 3-position of the indene. Subsequent diazotization of this amine with nitrous acid would generate a reactive diazonium ion, which could then undergo a ring expansion via a 1,2-carbon shift, theoretically yielding a dihydronaphthalene derivative.

Another approach could involve the homologation of a ketone precursor. If one were to start from 5-fluoro-1H-inden-3(2H)-one, a one-carbon ring expansion could be attempted using diazomethane (B1218177), which is known to insert a methylene group into a carbon-carbon bond adjacent to a carbonyl group, leading to a bicyclo[4.3.0]nonane system.

Ring Contraction:

Ring contraction of the indene nucleus is a more challenging transformation. A possible, albeit complex, route could involve a Favorskii-type rearrangement on a suitably functionalized indanone precursor. This would necessitate the introduction of a leaving group alpha to a carbonyl within the six-membered ring of an indanone derivative, which is not directly applicable to the provided starting material without significant synthetic modifications.

A more plausible approach for modifying the side chain, rather than the ring itself, is the Arndt-Eistert reaction. This reaction sequence allows for the homologation of a carboxylic acid, effectively adding a methylene group to the acetic acid side chain to form a propionic acid derivative. researchgate.net This method involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated acid or ester. researchgate.net

| Transformation | Proposed Methodology | Key Intermediates | Potential Product Class |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Aminomethyl indene, Diazonium salt | Dihydronaphthalene derivatives |

| Ring Expansion | Diazomethane insertion | Indanone precursor | Bicyclo[4.3.0]nonane system |

| Side Chain Homologation | Arndt-Eistert Reaction | Acid chloride, Diazoketone | Indene-3-propionic acid derivatives |

Preparation of Hybrid Molecules Incorporating the this compound Moiety

The carboxylic acid group of this compound is a prime site for derivatization to create hybrid molecules. These hybrids combine the indene scaffold with other pharmacologically active moieties, potentially leading to compounds with dual or enhanced biological activities. The synthesis of such hybrids typically involves standard coupling reactions of the carboxylic acid.

A common strategy is the formation of amide or ester linkages. The carboxylic acid can be activated using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate reaction with a wide range of amines or alcohols. This approach has been utilized in the synthesis of derivatives of the structurally related drug, Sulindac. For instance, Sulindac has been converted into a series of N'-(substituted phenyl)acetohydrazide derivatives. researchgate.net This suggests that this compound could be similarly reacted with hydrazines to form hydrazides, which can then be further functionalized.

Another example from the derivatization of Sulindac involves its coupling with methanethiosulfonate (B1239399) derivatives to create hybrid compounds. nih.gov This indicates the feasibility of linking the this compound moiety to various functional groups through its carboxylic acid handle.

The general synthetic scheme for preparing such hybrid molecules would involve the reaction of this compound with a molecule of interest containing a nucleophilic group (e.g., -NH2, -OH, -SH) in the presence of a suitable coupling agent and solvent.

| Hybrid Molecule Type | Coupling Reaction | Coupling Partner | Potential Application |

| Amide Derivatives | Carbodiimide-mediated coupling | Primary/Secondary Amines | Broad-spectrum therapeutic agents |

| Ester Derivatives | Fischer esterification or carbodiimide (B86325) coupling | Alcohols, Phenols | Prodrugs, modified release formulations |

| Hydrazide Derivatives | Hydrazine condensation | Hydrazine, Substituted hydrazines | Scaffolds for further derivatization |

By leveraging these chemical transformations, the core structure of this compound can be systematically modified to generate a library of novel compounds for further investigation.

Sophisticated Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each nucleus.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For 2-(5-Fluoro-1H-inden-3-yl)acetic acid, distinct signals would be expected for the protons of the indenyl ring system and the acetic acid side chain. The aromatic protons would appear in the downfield region, with their splitting patterns (e.g., doublet of doublets) providing information about their coupling to adjacent protons and the fluorine atom. The methylene (B1212753) protons of the acetic acid group and the methylene protons on the indene (B144670) ring would also exhibit characteristic chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic CH | 6.8 - 7.5 | m (multiplet) | JH-H, JH-F |

| Vinylic CH | 6.0 - 6.5 | t (triplet) | JH-H |

| Indene CH₂ | 3.2 - 3.6 | s (singlet) | - |

| Acetic Acid CH₂ | 3.5 - 3.9 | s (singlet) | - |

| Carboxylic Acid OH | 10.0 - 12.0 | br s (broad singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals indicate the hybridization state (sp³, sp²) and the electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 170-180 ppm). The sp² hybridized carbons of the aromatic and vinylic portions of the indene ring would resonate in the 110-160 ppm range, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The sp³ hybridized methylene carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 180 |

| C-F (Aromatic) | 155 - 165 (d, ¹JC-F) |

| Aromatic/Vinylic CH | 110 - 145 |

| Aromatic/Vinylic C (quaternary) | 130 - 150 |

| Indene CH₂ | 30 - 40 |

| Acetic Acid CH₂ | 35 - 45 |

Note: These are predicted values. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with nearby protons, providing additional structural information.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, helping to trace the connectivity of protons within the indene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, providing insights into the three-dimensional structure of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1700-1725 cm⁻¹). Additionally, C-H stretching vibrations for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a C-F stretching vibration would be observed.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion of this compound, which can be used to confirm its molecular formula (C₁₁H₉FO₂). The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization. Key fragments would likely correspond to the loss of the carboxylic acid group and other characteristic cleavages of the indene ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For "this compound," the exact mass is calculated based on the sum of the masses of its constituent atoms (C₁₁H₉FO₂). This precise measurement is fundamental for confirming the molecular formula and distinguishing it from any potential isomers or impurities.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉FO₂ |

| Calculated Exact Mass | 208.0587 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected Adduct ([M+H]⁺) | 209.0665 m/z |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct experimental MS/MS data for "this compound" is not extensively published, a plausible fragmentation pathway can be proposed based on the known behavior of related structures, such as indole-3-acetic acid (IAA) and other aromatic carboxylic acids. nih.govjabonline.inlibretexts.org

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) is expected to undergo characteristic fragmentation. A primary and highly favorable fragmentation route for aromatic acetic acids is the neutral loss of the entire acetic acid side chain or components thereof. The most anticipated fragmentation pathway involves the loss of a molecule of formic acid (HCOOH, 46 Da), leading to a stable indenyl cation. jabonline.in Another common fragmentation for carboxylic acids is the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), which is equivalent to the loss of the -COOH group (45 Da). libretexts.org For compounds similar to IAA, a major fragment observed corresponds to the stable aromatic core following the cleavage of the side chain. nih.govtandfonline.com The resulting fluoro-indenyl cation would be a highly stabilized and thus abundant fragment ion.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Plausible Structure of Fragment |

|---|---|---|---|---|

| 209.0665 | [M+H-HCOOH]⁺ | HCOOH (46.02 Da) | 163.0465 | 5-Fluoro-1H-indenyl cation |

| 209.0665 | [M+H-H₂O]⁺ | H₂O (18.01 Da) | 191.0564 | Acylium ion intermediate |

| 191.0564 | [M+H-H₂O-CO]⁺ | CO (28.00 Da) | 163.0564 | 5-Fluoro-1H-inden-3-ylmethyl cation |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of each element within a pure sample. This experimental data is used to determine the empirical formula of a compound, which is the simplest whole-number ratio of atoms. For "this compound," the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₉FO₂. davidson.eduma.edu Comparing the experimentally determined percentages with the calculated values serves as a fundamental check of sample purity and validates the proposed molecular formula. chemcollective.org

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 63.46% |

| Hydrogen | H | 4.36% |

| Fluorine | F | 9.12% |

| Oxygen | O | 23.06% |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing (applicable for related structures)

Single-crystal X-ray diffraction is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the supramolecular assembly, showing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding and van der Waals forces.

While a crystal structure for "this compound" is not publicly available, analysis of the closely related compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile , provides significant insight into the structural characteristics of this class of molecules. iucr.orgiucr.org The study revealed that the indene ring system is essentially planar and provided precise measurements of the molecular geometry. iucr.org Such an analysis for "this compound" would be expected to reveal the orientation of the acetic acid side chain relative to the indene ring and detail the hydrogen-bonding networks formed by the carboxylic acid groups, which are crucial in dictating the solid-state packing arrangement.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀FN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Asymmetric Unit (Z') | 2 |

| Key Interactions | C—H···N and C—H···F hydrogen bonds |

Computational Chemistry and Molecular Modeling Studies of 2 5 Fluoro 1h Inden 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

No specific Density Functional Theory (DFT) studies predicting the electronic structure, reactivity, or spectroscopic properties of 2-(5-Fluoro-1H-inden-3-yl)acetic acid were found in the public domain. Such studies would theoretically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicted spectroscopic signatures (IR, NMR). rsc.orgnih.gov

Ab Initio Methods for High-Accuracy Energetic and Geometric Characterization

Similarly, no publications detailing the use of high-level ab initio methods for the energetic and geometric characterization of this compound were identified. These methods would be employed to calculate precise molecular geometries, bond lengths, and angles, providing a benchmark for less computationally expensive methods.

Conformational Analysis and Potential Energy Surface Mapping

A thorough search did not uncover any studies on the conformational analysis or potential energy surface mapping of this compound. This type of analysis would be crucial for identifying the most stable three-dimensional structures of the molecule and understanding its flexibility, which is essential for its interaction with biological targets.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

There is no available research that has conducted molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound or the effects of solvents on its conformation and stability. MD simulations would offer a view of the molecule's behavior over time in a simulated biological environment.

Ligand-Based and Structure-Based Computational Drug Design Principles (e.g., Pharmacophore Modeling, Molecular Docking, QSAR)

While the principles of pharmacophore modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are widely applied in drug discovery, no specific applications of these techniques to this compound have been published. As a known related compound to Sulindac (B1681787), which inhibits cyclooxygenase (COX) enzymes, pharmaffiliates.com it is conceivable that docking studies could be performed to predict its binding affinity to COX-1 and COX-2. However, the results of such studies are not currently available in the literature.

In Silico Prediction of Reactivity and Mechanistic Pathways

No in silico studies predicting the reactivity or metabolic pathways of this compound were found. General in silico models exist for predicting the formation of reactive metabolites, but these have not been specifically applied to this compound in published research. nih.gov Such predictions would be valuable for assessing potential metabolic liabilities.

Mechanistic Investigations of Biological Activities Associated with Indene Acetic Acid Frameworks

Exploration of Molecular Targets and Pathways Involved in Anti-Inflammatory Effects (e.g., Cyclooxygenase Inhibition)

The anti-inflammatory properties of indene-acetic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. core.ac.uknih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.com While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation. youtube.com

Compounds based on the indene-acetic acid framework, such as the well-known nonsteroidal anti-inflammatory drug (NSAID) Sulindac (B1681787), function as COX inhibitors. core.ac.uk The mechanism involves the acetic acid side chain of these molecules binding to the active site of the COX enzymes, thereby preventing the binding of arachidonic acid. This inhibition leads to a reduction in prostaglandin (B15479496) synthesis, which in turn alleviates the symptoms of inflammation. The fluorine atom at the 5-position of the indene (B144670) ring in 2-(5-Fluoro-1H-inden-3-yl)acetic acid is thought to enhance the compound's potency and modulate its selectivity towards the COX isoforms.

Some studies have also explored the existence of a third isoform, COX-3, which is a splice variant of COX-1 and is believed to be involved in pain and fever pathways in the central nervous system. nih.govwikipedia.orgresearchgate.net It is plausible that indene-acetic acid derivatives could also exert their analgesic and antipyretic effects through the inhibition of this isoform. researchgate.net

Biochemical Studies of Antimicrobial Mechanisms against Pathogenic Organisms

While the indene-acetic acid framework is most renowned for its anti-inflammatory effects, related structures have demonstrated antimicrobial and antifungal activities. The precise biochemical mechanisms for this compound are not extensively detailed in the literature, but insights can be drawn from analogous compounds. The antimicrobial action of such compounds can be attributed to several potential mechanisms.

One possible mechanism is the disruption of the microbial cell wall or membrane integrity, leading to the leakage of intracellular components and eventual cell death. Another potential target is the inhibition of essential microbial enzymes. For instance, some heterocyclic compounds bearing structural similarities to the indene framework have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids in bacteria. researchgate.net Inhibition of protein synthesis is another plausible mechanism of antibacterial action. mdpi.com

For antifungal activity, the mechanism could involve the inhibition of enzymes specific to fungal metabolic pathways. The lipophilic nature of the indene ring system, potentially enhanced by the fluoro-substituent, may facilitate the compound's entry into microbial cells.

Mechanistic Understanding of Antineoplastic Properties in Cellular Models

The indane scaffold has been identified as a promising chemical framework for the development of novel anticancer agents. tudublin.ie Although the specific antineoplastic mechanisms of this compound are not well-defined, studies on related indane and indole (B1671886) derivatives suggest several potential pathways through which these compounds may exert their effects on cancer cells.

A primary mechanism is the induction of apoptosis, or programmed cell death. tudublin.ie This can be triggered through various intracellular signaling cascades, including the activation of caspases and the release of cytochrome c from the mitochondria. mdpi.com Some indane derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. tudublin.ie Furthermore, these compounds may interfere with key signaling pathways that are often dysregulated in cancer, such as the YAP/TEAD Hippo signaling pathway, which is involved in cell proliferation and organ size control. researchgate.net The cytotoxic effects of some of these compounds have been demonstrated across a range of human cancer cell lines, including those of the breast, prostate, and lung. tudublin.ie

Elucidation of Fungicidal and Herbicidal Activities at the Molecular Level

Indene derivatives have been investigated for their potential applications in agriculture as fungicides and herbicides. acs.org A key molecular target for the fungicidal activity of some indene amino acid derivatives is the enzyme succinate (B1194679) dehydrogenase (SDH). acs.org SDH is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death. This mechanism of action is shared by a class of commercial fungicides known as SDHIs. acs.org

The herbicidal activity of compounds with an indene-acetic acid framework is less understood. One potential, though indirect, mechanism could involve the disruption of amino acid synthesis. For example, the shikimic acid pathway is essential for the biosynthesis of aromatic amino acids in plants and fungi. nih.gov Some herbicides target enzymes within this pathway. Given the structural resemblance to plant auxins like indole-3-acetic acid, it is conceivable that indene-acetic acid derivatives could interfere with plant growth regulation, although this remains speculative.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of the indene-acetic acid framework. For anti-inflammatory activity, several key structural features have been identified as important. core.ac.uk

The acetic acid side chain is generally considered essential for COX inhibition. Modifications to this group, such as converting it to an amide or a longer-chain carboxylic acid, often lead to a decrease in activity. nih.gov The indene ring system itself provides a rigid scaffold for optimal orientation within the enzyme's active site.

Substituents on the indene ring play a significant role in modulating the compound's activity. The presence of a fluorine atom at the 5-position, as in this compound, is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties. Other substitutions on the aromatic ring can also influence potency and selectivity for COX-1 versus COX-2. core.ac.uk For instance, the nature and position of substituents can affect the compound's ability to access a side pocket in the COX-2 active site, which is not present in COX-1, thereby conferring selectivity. core.ac.uk

The table below summarizes the general SAR for the anti-inflammatory activity of indan (B1671822) acid derivatives.

| Structural Modification | Effect on Anti-inflammatory Activity |

|---|---|

| Modification of the acetic acid side chain (e.g., esterification, amidation) | Generally decreases activity |

| Substitution on the aromatic ring (e.g., fluoro, chloro, methoxy) | Can significantly increase or decrease activity depending on the substituent and its position |

| Introduction of a methyl group at the 2-position | Often enhances activity |

| Saturation of the indene double bond (to indan) | Can retain or modify activity, affecting selectivity |

The following table presents IC50 values for selected indene and indole derivatives against COX enzymes, illustrating the impact of structural modifications.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Indomethacin (an indole acetic acid derivative) | 0.1 | 1.6 |

| Sulindac sulfide (B99878) (an indene acetic acid derivative) | 2.5 | 0.25 |

| 6-Chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac) | Data not readily available | Data not readily available |

Advanced Research Applications and Methodological Innovations

Development of Analytical Methods for Trace Detection and Quantification in Environmental and Biological Samples

The detection and quantification of 2-(5-Fluoro-1H-inden-3-yl)acetic acid and its related compounds are critical for pharmacokinetic studies, impurity profiling, and environmental monitoring. While methods specifically for the trace detection of this particular intermediate in environmental samples are not extensively documented, the analytical techniques developed for its parent drug, sulindac (B1681787), and its metabolites in biological matrices are highly sophisticated and adaptable.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for the analysis of sulindac and its metabolites (sulindac sulfide (B99878) and sulindac sulfone) in biological samples such as plasma, urine, bile, and gastric fluid. nih.gov These methods typically employ reverse-phase columns (e.g., C18) with ultraviolet (UV) or photodiode array (PDA) detection. nih.gov For instance, a sensitive UPLC-PDA method has been developed for the simultaneous determination of sulindac and its key metabolites in human plasma, achieving separation in under 5 minutes. Such methods are characterized by their high resolution, speed, and sensitivity, with lower limits of quantification (LLOQ) often reaching the sub-microgram per milliliter level. nih.gov

These established chromatographic methods for the final drug product and its metabolites provide a robust foundation for developing protocols to detect and quantify the this compound intermediate. The techniques are directly applicable for monitoring its presence in biological samples during preclinical and clinical studies of sulindac, helping to elucidate the drug's metabolic and pharmacokinetic pathways.

From an environmental perspective, the photodegradation of pharmaceutical compounds like sulindac in water sources is a growing concern, necessitating methods to monitor both the parent drug and its degradation byproducts. researchgate.netresearchgate.net While specific environmental assays for this compound are not established, techniques such as ion chromatography with matrix elimination could be adapted for the detection of trace ionic impurities in water-insoluble or partially soluble pharmaceutical compounds and their precursors. thermofisher.com

Table 1: Analytical Methods for Sulindac and Related Compounds in Biological Matrices

Technique Matrix Detection Method Reported Lower Limit of Quantification (LLOQ) Reference HPLC Plasma, Urine, Bile, Gastric Fluid UV Detection 0.25 µg/mL (Plasma) nih.gov UPLC Human Plasma Photodiode Array (PDA) Not specified, but described as sensitive thermofisher.com

Role of this compound as a Key Intermediate in Complex Chemical Synthesis

The primary and most well-documented role of this compound is as a pivotal intermediate in the multi-step synthesis of sulindac. mdpi.com The synthesis of sulindac, a prodrug that is metabolized in the body to its active sulfide form, relies on the construction of the core indene (B144670) structure, which is provided by this intermediate.

The synthesis pathway generally involves the following key transformations:

Formation of the Indanone Core: The process often starts with the cyclization of a precursor like 3-(4-fluorophenyl)-2-methyl propionic acid using a strong acid such as polyphosphoric acid to yield 6-fluoro-2-methylindanone.

Generation of the Acetic Acid Moiety: The indanone is then condensed with a compound like cyanoacetic acid, followed by hydrolysis, to introduce the acetic acid side chain at the 3-position of the indene ring. This step leads to the formation of 5-fluoro-2-methyl-3-indene acetic acid, a close analog and often the direct precursor to the title compound.

Condensation Reaction: this compound (or its 2-methyl analog) is then condensed with p-(methylthio)benzaldehyde. This reaction attaches the benzylidene group to the 1-position of the indene ring, creating the complete carbon skeleton of the drug.

Final Oxidation: The resulting sulfide compound, (Z)-2-{5-fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}acetic acid, is then carefully oxidized to the corresponding sulfoxide (B87167) to yield sulindac.

Utilization as a Chemical Probe for Illuminating Biological Processes

While this compound is not widely documented as a chemical probe itself, its structural features present significant potential for the development of such tools. Chemical probes are small molecules used to study and manipulate biological systems, and the indenyl acetic acid scaffold is a viable candidate for modification into targeted probes.

The carboxylic acid group is a versatile chemical handle for derivatization. It can be readily converted into an amide or ester, allowing for the attachment of reporter molecules such as fluorophores. For example, coupling with a fluorescent amine could yield a probe for visualizing the distribution of the molecule within cells or tissues. Highly fluorescent derivatizing reagents, such as those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), are often designed with reactive groups like N-hydroxysuccinimidyl esters that readily react with amines, a strategy that could be adapted for labeling with the indenyl acetic acid core. researchgate.net

Furthermore, the fluorine atom at the 5-position offers a unique opportunity for use in ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI is a powerful, non-invasive imaging technique with a high signal-to-noise ratio and no background signal in biological systems. Molecules containing fluorine can be used as contrast agents or probes to track their location and concentration in vivo. The strategic placement of the fluorine on the indene ring makes this compound and its derivatives potential candidates for development into ¹⁹F MRI probes to study drug delivery or metabolic processes.

Although specific applications are yet to be realized, the inherent chemical functionalities of this compound make it a promising starting point for the rational design of novel chemical probes for biological imaging and investigation.

Pharmaceutical Impurity Profiling and Process Control Methodologies (relevant to sulindac synthesis context)

In the context of pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of a drug. As a key intermediate in the synthesis of sulindac, this compound is central to process control and impurity profiling. Process-related impurities can arise from starting materials, by-products of side reactions, or degradation of the intermediate itself.

A notable example is the characterization of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile, a possible critical process-related impurity in sulindac synthesis. This compound is structurally very similar to the acetic acid intermediate, differing only by the presence of a nitrile group instead of a carboxylic acid. Its formation highlights the importance of carefully controlling the reaction conditions during the synthesis step where the C2 side chain is introduced.

The analytical methods discussed in section 7.1, particularly HPLC and UPLC, are the primary tools for process control. These techniques are used to:

Monitor Reaction Progress: Track the conversion of the starting indanone to this compound.

Quantify Purity: Determine the purity of the isolated intermediate before it is used in the subsequent condensation step.

Detect and Identify Impurities: Identify and quantify known and unknown impurities, ensuring they are below the thresholds specified by regulatory bodies like the United States Pharmacopeia (USP).

By implementing robust analytical controls at the stage of this intermediate, manufacturers can prevent the carry-over of impurities into the final drug substance, ensuring the quality and consistency of the sulindac produced.

Table 2: Examples of Sulindac-Related Compounds and Potential Impurities

Compound Name Role / Type CAS Number Sulindac Active Pharmaceutical Ingredient (Prodrug) 38194-50-2 Sulindac Sulfide Active Metabolite / Precursor 49627-27-2 Sulindac Sulfone Inactive Metabolite 59973-80-7 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile Potential Process-Related Impurity Not Available

Strategies for Improving Bioavailability and Metabolic Stability through Structural Modification

While this compound is an intermediate, understanding strategies to modify its structure can inform the design of novel drugs with improved pharmacokinetic profiles, such as enhanced bioavailability and metabolic stability. The parent drug, sulindac, is a prodrug that undergoes extensive metabolism, primarily reduction to the active sulfide and oxidation to the inactive sulfone, processes mediated by enzymes including cytochrome P450s. nih.govresearchgate.netresearchgate.net

Structural modifications of the core indenyl acetic acid structure can significantly influence these properties:

Prodrug Approaches: The carboxylic acid moiety is a prime target for creating ester or amide derivatives. Such modifications can alter the compound's lipophilicity, potentially improving its absorption across the gastrointestinal tract. For example, novel acetohydrazide derivatives of sulindac have been synthesized to explore different biological activities. tandfonline.comnih.gov Similarly, converting the carboxylic acid of the intermediate to an amide has been shown to virtually abolish COX-related activity while enhancing anticancer properties in sulindac analogs. mdpi.com

Blocking Metabolic Sites: The metabolic conversion of sulindac's sulfoxide is a key activation and deactivation step. Modifying this part of the molecule, for instance by creating sulfoximine (B86345) derivatives, can alter the metabolic profile. mdpi.com While this modification is applied later in the synthesis, designing the initial intermediate with features that resist metabolic attack is a key strategy in modern drug discovery.

Formulation Strategies: Beyond chemical modification, bioavailability can be enhanced through advanced formulation techniques. Sulindac is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. nih.gov Its dissolution rate, and thus its bioavailability, can be improved by formulating it with materials like mesoporous silica (B1680970) (e.g., SBA-15) or by creating solid dispersions with polymers. nih.gov These principles are equally applicable to its low-solubility precursors like this compound if it were to be developed as a therapeutic agent itself.

By exploring these structural and formulation modifications, researchers can leverage the versatile this compound scaffold to develop new chemical entities with optimized therapeutic potential.

Table 3: Mentioned Compounds

Compound Name This compound Sulindac Sulindac sulfide Sulindac sulfone 3-(4-fluorophenyl)-2-methyl propionic acid 6-fluoro-2-methylindanone Cyanoacetic acid 5-fluoro-2-methyl-3-indene acetic acid p-(methylthio)benzaldehyde (Z)-2-{5-fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}acetic acid 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile N-hydroxysuccinimide

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of 2-(5-Fluoro-1H-inden-3-yl)acetic acid?

- Methodological Answer : Use a combination of NMR and high-resolution mass spectrometry (HRMS). For NMR analysis in DMSO-d, expect signals at δ 7.44 (dd, ), 7.15 (dd, ), and 3.54 (s, 2H) for the acetic acid moiety . HRMS should confirm the molecular ion peak at m/z 191 (M–H). Cross-validate with IR spectroscopy to detect carboxylate (C=O) stretching near 1700 cm.

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Use a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to resolve impurities. Purity ≥95% is typical for research-grade material. For quantification, compare integrated peak areas against a calibration curve of a certified reference standard .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated indenyl acetic acid derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Conduct:

- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak IG-3 column) to isolate (R)- and (S)-isomers.

- Dose-response assays : Compare EC values of purified isomers in cellular models (e.g., PPARγ or RORγt receptor activation assays) .

- Metabolite profiling : Identify degradation products via LC-MS to rule out off-target effects.

Q. How can crystallographic data improve the understanding of this compound’s reactivity?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) to determine bond lengths and angles. Refinement via SHELXL can reveal:

- Electron density maps : Highlight fluorine’s electron-withdrawing effects on the indenyl ring.

- Hydrogen bonding : Identify interactions between the carboxylate group and solvent molecules (e.g., DMSO or water).

- Torsional angles : Correlate with conformational stability in solution (NMR NOESY data) .

Q. What computational methods predict the logP and solubility of this compound?

- Methodological Answer : Apply quantum mechanical (QM) methods (e.g., DFT at B3LYP/6-31G* level) to calculate:

- logP : Use fragment-based approaches (e.g., Ghose-Crippen) accounting for fluorine’s hydrophobicity (+0.14) and the carboxylate’s hydrophilicity (-1.7). Compare with experimental HPLC-derived logP ≈1.63 .

- Solubility : Simulate solvation free energy in water and DMSO using COSMO-RS. Validate with shake-flask experiments at pH 7.4 .

Data Contradiction Analysis

Q. How to address conflicting toxicity reports for fluorinated indenyl derivatives?

- Methodological Answer : Discrepancies may stem from:

- Impurity analysis : Quantify residual solvents (e.g., DMF) via GC-MS, as even 0.1% impurities can skew in vitro toxicity (e.g., WGK 3 classification) .

- Cell line variability : Test cytotoxicity in multiple lines (e.g., HepG2 vs. HEK293) using MTT assays. Normalize results to cell viability controls.

- Metabolic activation : Incubate compounds with liver microsomes to assess bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .

Experimental Design Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 209.19 g/mol | |

| logP (calc.) | 1.63 (HPLC) | |

| pKa (carboxylic acid) | ~3.8 (potentiometric titration) | |

| Melting Point | 199–201°C (DSC) |

Q. Table 2. Recommended Crystallographic Parameters

| Parameter | SHELXL Settings |

|---|---|

| Space Group | P2/c (monoclinic) |

| R-factor | <0.05 (high-resolution data) |

| Hydrogen Bonding | O–H···O (2.65–2.80 Å) |

Key Recommendations

- Synthesis : Optimize yields via Pd-catalyzed cross-coupling for fluorinated indenyl intermediates .

- Biological Assays : Prioritize RORγt inverse agonism screens given structural analogs’ potency (IC <100 nM) .

- Safety : Handle with acute toxicity protocols (Oral LD >300 mg/kg; use fume hoods and PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.